molecular formula C24H17ClN4O2 B11567962 5-chloro-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]naphthalene-1-carboxamide

5-chloro-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]naphthalene-1-carboxamide

Cat. No.: B11567962
M. Wt: 428.9 g/mol
InChI Key: UFMXZWMHXUICQJ-UHFFFAOYSA-N
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Description

5-Chloro-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]naphthalene-1-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]naphthalene-1-carboxamide typically involves multiple steps. One common route includes the following steps:

    Formation of the benzotriazole core: This can be achieved by reacting 4-methoxyaniline with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide to yield the benzotriazole.

    Coupling with naphthalene derivative: The benzotriazole derivative is then coupled with a naphthalene-1-carboxylic acid derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding quinone derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) to form amines.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide or thiourea.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

5-Chloro-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]naphthalene-1-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of dyes, pigments, and other materials with specific optical properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
  • N-(5-chloro-2-methoxyphenyl)-3-hydroxy-4-[2-methoxy-5-(phenylamino)carbonyl]phenylazo]naphthalene-2-carboxamide

Uniqueness

5-Chloro-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]naphthalene-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C24H17ClN4O2

Molecular Weight

428.9 g/mol

IUPAC Name

5-chloro-N-[2-(4-methoxyphenyl)benzotriazol-5-yl]naphthalene-1-carboxamide

InChI

InChI=1S/C24H17ClN4O2/c1-31-17-11-9-16(10-12-17)29-27-22-13-8-15(14-23(22)28-29)26-24(30)20-6-2-5-19-18(20)4-3-7-21(19)25/h2-14H,1H3,(H,26,30)

InChI Key

UFMXZWMHXUICQJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=CC5=C4C=CC=C5Cl

Origin of Product

United States

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